Aluminium hydroxide stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

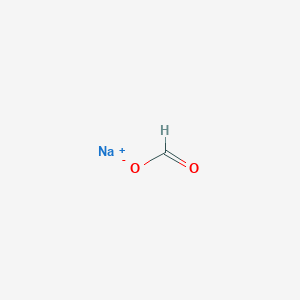

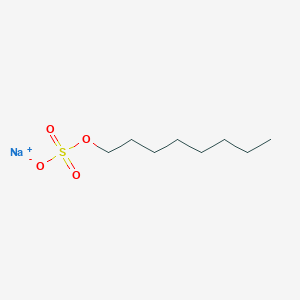

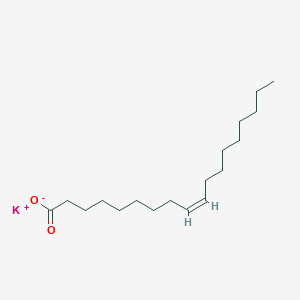

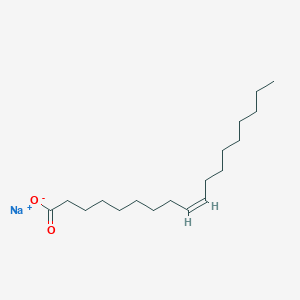

Aluminium hydroxide stearate is the salt of aluminium hydroxide and stearic acid (saturated C 18 fatty acid) with the formula Al (O 2 C 18 H 35) 3 . It is a grease-like solid that functions as a thickening agent and helps stabilize products .

Synthesis Analysis

The preparation of aluminum stearate by the precipitation method was examined under various conditions of stearic acid saponification with sodium hydroxide . It was proved that the most favorable ratio of acid/alkali was 1:1.5 .Molecular Structure Analysis

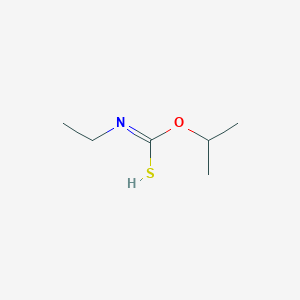

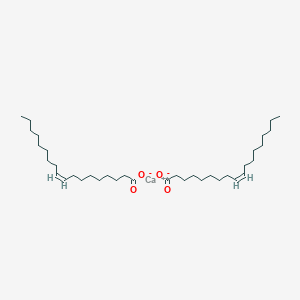

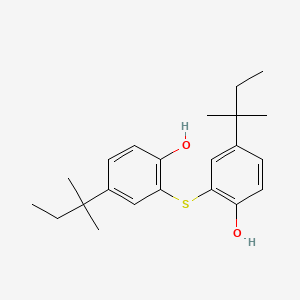

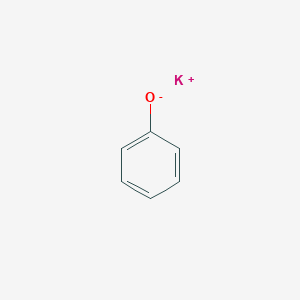

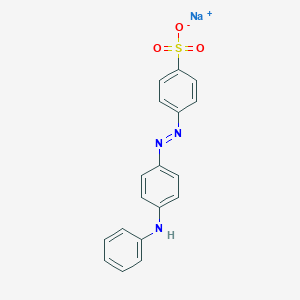

The molecular formula of Aluminium hydroxide stearate is C36H71AlO5 . The structure of Aluminium hydroxide stearate includes Al3+ and OH- ions . The InChI representation isInChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18 (19)20;;/h2*2-17H2,1H3, (H,19,20);;1H2/q;;+3;/p-3 . Chemical Reactions Analysis

Aluminium hydroxides are the precursors of metastable aluminas which are used in many applications in industrial catalysis . They constitute a starting point for the understanding of transition processes and structures of metastable transition aluminas .Physical And Chemical Properties Analysis

Aluminium hydroxide stearate has a molecular weight of 610.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 30 . The Exact Mass and Monoisotopic Mass is 610.5116888 g/mol . The Topological Polar Surface Area is 81.3 Ų . It has a Heavy Atom Count of 42 . It is a soft, fine, light powder with water repellent properties .Mécanisme D'action

Aluminium hydroxide stearate dissociates into Al3+ and OH- in the stomach . The freed hydroxide groups then bind to free protons, ultimately producing water and insoluble aluminum salts, mostly Al (Cl)3, within the stomach . Other mechanisms may include the effect of aluminum ions inhibiting smooth muscle cell contraction and delaying gastric emptying .

Safety and Hazards

Aluminium hydroxide stearate should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

Orientations Futures

Aluminium hydroxides are the precursors of metastable aluminas which are used in many applications in industrial catalysis . They constitute a starting point for the understanding of transition processes and structures of metastable transition aluminas . The study of thermodynamical stability as a function of temperature allows to point out the main tendencies . The higher the temperature, the lower is the degree of hydration of the thermodynamically stable species . Furthermore, calculated limiting temperatures of stability of the various polymorphs are predicted and compared favorably with experimental data available on the transition temperatures .

Propriétés

IUPAC Name |

aluminum;octadecanoate;hydroxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIVANOKKPKCTO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[Al+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71AlO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300-92-5 |

Source

|

| Record name | Aluminum distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALUMINUM DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P1HP1B9UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.